

Spectroscopic Profile of 4',5'-Dehydroisopsoralidin: A Technical Guide

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Compound of Interest		
Compound Name:	4",5"-Dehydroisopsoralidin	
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This technical guide provides a comprehensive overview of the spectroscopic data for 4',5'-Dehydroisopsoralidin, a naturally occurring furanocoumarin. The information presented herein is intended for researchers, scientists, and professionals involved in natural product chemistry, analytical chemistry, and drug development. This document details the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) analysis was employed to determine the molecular formula of 4',5'-Dehydroisopsoralidin.

Ion	Calculated m/z	Found m/z	Molecular Formula
[M]+	268.0736	268.0732	C16H12O4

Nuclear Magnetic Resonance (NMR) Data

The structural elucidation of 4',5'-Dehydroisopsoralidin was accomplished through extensive 1D and 2D NMR spectroscopy. The experiments were conducted in deuterochloroform (CDCl3) on a Bruker Avance 400 MHz spectrometer.

¹H NMR Data (400 MHz, CDCl₃)



The ¹H NMR spectrum revealed the presence of characteristic signals corresponding to the furanocoumarin scaffold.

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	8.14	d	9.7
H-4	6.38	d	9.7
H-5'	7.74	d	2.3
H-4'	6.94	d	2.3
H-8	7.40	S	
OCH₃-5	4.21	S	_
H-2"	5.75	t	7.2
H-3"	2.54	d	7.2
CH3-4"	1.83	S	
CH3-4"	1.69	S	

¹³C NMR Data (100 MHz, CDCl₃)

The ^{13}C NMR spectrum confirmed the carbon framework of the molecule, with 16 distinct carbon signals.



Position	Chemical Shift (δ, ppm)
C-2	160.8
C-3	145.2
C-4	114.1
C-4a	115.2
C-5	152.8
C-6	118.9
C-7	158.4
C-8	94.2
C-8a	149.1
C-2'	128.4
C-3'	124.3
C-4'	107.2
C-5'	146.9
OCH₃-5	60.9
C-1"	22.1
C-2"	121.8
C-3"	132.5
C-4"	25.7
C-5"	17.9

Experimental Protocols

The acquisition of spectroscopic data for 4',5'-Dehydroisopsoralidin followed standardized analytical procedures.



Sample Preparation

The isolated compound was dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), for NMR analysis. For MS analysis, the sample was dissolved in a suitable volatile solvent, such as methanol or acetonitrile.

NMR Spectroscopy

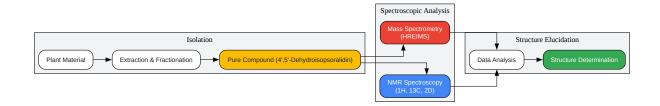
NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. 1 H NMR spectra were acquired at 400 MHz and 13 C NMR spectra at 100 MHz. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (CDCl₃: δ H 7.26, δ C 77.0). Coupling constants (J) are reported in Hertz (Hz).

Mass Spectrometry

High-resolution mass spectra were obtained using an electrospray ionization (ESI) source on a time-of-flight (TOF) mass spectrometer. The data was acquired in positive ion mode.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like 4',5'-Dehydroisopsoralidin.



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Caption: Workflow for the Isolation and Spectroscopic Analysis of 4',5'-Dehydroisopsoralidin.



To cite this document: BenchChem. [Spectroscopic Profile of 4',5'-Dehydroisopsoralidin: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3029423#spectroscopic-data-for-4-5-dehydroisopsoralidin-nmr-ms]

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